molecular formula C8H8F3N3O2 B11876682 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B11876682
M. Wt: 235.16 g/mol
InChI Key: JMWNNOICPMQBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a trifluoromethyl group, which imparts distinct chemical properties, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often include the use of organoboron reagents, palladium catalysts, and appropriate solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, allowing for large-scale synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

    Solvents: Ethanol, dichloromethane, dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit bacterial growth by binding to DNA gyrase and topoisomerase IV, enzymes that maintain the integrity of bacterial DNA . This binding disrupts the normal function of these enzymes, leading to the inhibition of bacterial replication and growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid lies in its specific structure, which combines the trifluoromethyl group with the imidazo[4,5-c]pyridine scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8F3N3O2

Molecular Weight

235.16 g/mol

IUPAC Name

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H8F3N3O2/c9-8(10,11)6-5-3(12-2-13-5)1-4(14-6)7(15)16/h2,4,6,14H,1H2,(H,12,13)(H,15,16)

InChI Key

JMWNNOICPMQBDS-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(C2=C1NC=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.